molecular formula C26H28N2O2S B2795331 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide CAS No. 922977-89-7

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2795331
CAS No.: 922977-89-7
M. Wt: 432.58
InChI Key: AFQNLWAVIURARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999 by John W. Huffman. It is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system. JWH-250 has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents

Cyclodextrins, cyclic oligosaccharides, have a hydrophobic inner cavity and hydrophilic surface, allowing inclusion complexes with various molecules. These complexes are explored for drug delivery applications to improve solubility, modify drug-release profiles, slow down drug degradation, enhance biological membrane permeability, and amplify antimicrobial activity. Advanced drug-delivery systems including nanosponges, nanofibers, nanoparticles, microparticles, liposomes, hydrogels, and macromolecules are being developed for more efficient drug delivery solutions (Boczar & Michalska, 2022).

Synthetic Phenolic Antioxidants: Environmental and Toxicological Concerns

Synthetic phenolic antioxidants (SPAs), used to extend product shelf life, have been studied for their environmental occurrence, human exposure, and toxicity. SPAs are detected in various environments, including indoor dust and outdoor air. Human exposure routes include food intake, dust ingestion, and personal care products. Toxicity studies indicate potential hepatic toxicity, endocrine disruption, and carcinogenic effects, suggesting the need for SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Indole-3-Carbinol and Its Major Derivatives in Hepatic Protection

Indole compounds, including indole-3-carbinol (I3C) and its derivatives, exhibit protective effects against chronic liver injuries such as hepatitis, hepatic steatosis, cirrhosis, and hepatocellular carcinoma. These compounds modulate transcriptional factors, relieve oxidative stress, inhibit DNA synthesis, and influence cell activation, proliferation, and apoptosis. They also modulate enzymes relevant to hepatitis viral replication, lipogenesis, and metabolism of ethanol and hepatotoxic substances, offering a multifaceted approach to hepatic protection (Wang et al., 2016).

Ionic Liquids in Chemical Modification of Cellulose

Ionic liquids (ILs) serve as solvents for cellulose and have been utilized for its chemical modification. ILs facilitate homogeneous acylation, carbanilation, and silylation of cellulose under mild conditions. This approach allows for the controlled synthesis of various cellulose esters and derivatives, offering new opportunities for the development of advanced materials (Heinze et al., 2008).

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2S/c1-3-4-16-28-23-15-14-22(20-7-5-8-21(25(20)23)26(28)30)27-24(29)9-6-17-31-19-12-10-18(2)11-13-19/h5,7-8,10-15H,3-4,6,9,16-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQNLWAVIURARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CCCSC4=CC=C(C=C4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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